1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione
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Overview
Description
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione is an organic compound characterized by the presence of both fluorine and methoxy functional groups attached to a propanedione backbone
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione typically involves the reaction of 4-fluoroacetophenone with 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, where reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the propanedione backbone.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups contribute to its reactivity and binding affinity with biological molecules. The compound may inhibit or activate certain enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione can be compared with similar compounds such as:
1-(4-Fluorophenyl)-2-(4-methoxyphenyl)ethanone: This compound lacks the propanedione backbone, resulting in different chemical properties and reactivity.
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-propanedione:
1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)-1,3-propanedione: The presence of a hydroxy group instead of a methoxy group significantly changes the compound’s chemical behavior and biological activity.
Properties
CAS No. |
313553-24-1 |
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Molecular Formula |
C16H13FO3 |
Molecular Weight |
272.27g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C16H13FO3/c1-20-14-8-4-12(5-9-14)16(19)10-15(18)11-2-6-13(17)7-3-11/h2-9H,10H2,1H3 |
InChI Key |
YLCYJPFTFAYMLO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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